Home > Products > Screening Compounds P69301 > 4-(4-Methylpiperazin-1-yl)butan-2-amine
4-(4-Methylpiperazin-1-yl)butan-2-amine - 933735-94-5

4-(4-Methylpiperazin-1-yl)butan-2-amine

Catalog Number: EVT-2961063
CAS Number: 933735-94-5
Molecular Formula: C9H21N3
Molecular Weight: 171.288
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-(3-Isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine (Compound 37d)

Compound Description: Compound 37d is a potent, orally active cyclin-dependent kinase (CDK) inhibitor with antitumor efficacy in hematologic malignancies. [] It exhibits activity against CDKs 1, 2, 4, 8, and 9, inducing cell cycle arrest and apoptosis. []

N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530)

Compound Description: AZD0530 is a highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. [] It exhibits potent inhibition of tumor growth in preclinical models. []

4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)

Compound Description: FPMINT is an irreversible, non-competitive inhibitor of human equilibrative nucleoside transporters (ENTs), with selectivity towards ENT2 over ENT1. []

5-((4-methylpiperazin-1-yl)methyl)-1,3,4-oxadiazole-2-thiol

Compound Description: This compound serves as a key intermediate in the synthesis of various Mannich bases with potential biological activities. [] The thiol group allows for further functionalization and the introduction of diverse substituents, leading to a library of compounds with potential pharmaceutical applications.

(4-Methylpiperazin-1-yl)(2,3,4-trimethoxybenzylidene)amine

Compound Description: This compound is a Schiff base derivative characterized by its crystal structure, which shows a slightly distorted chair conformation for the piperazine ring and specific orientations of the methoxy substituents on the benzene ring. []

3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)

Compound Description: AP24534 is a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant. [] It exhibits potent antiproliferative activity against BCR-ABL expressing cell lines and shows efficacy in vivo against BCR-ABL(T315I) expressing cells. []

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide (Compound 5n)

Compound Description: Compound 5n is a potent dual inhibitor of discoidin domain receptors 1 and 2 (DDR1 and DDR2). [] It exhibits strong binding affinity and potent inhibition of both kinases. [] Furthermore, compound 5n demonstrates anti-inflammatory effects in vitro and in vivo, inhibiting lipopolysaccharide-induced interleukin-6 release and demonstrating efficacy in an acute lung injury mouse model. []

N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026)

Compound Description: ASP3026 is a potent and selective anaplastic lymphoma kinase (ALK) inhibitor with demonstrated in vivo antitumor activity against EML4-ALK positive non-small cell lung cancer. []

(2-Ethylsulfonylphenyl)-[(2S)-4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazin-1-yl]methanone (ARN19702)

Compound Description: ARN19702 is an orally active, reversible N-acylethanolamine acid amidase (NAAA) inhibitor with potential analgesic and neuroprotective effects. [] Preclinical studies demonstrate its efficacy in reducing pain sensation in various models of acute and neuropathic pain, without exhibiting rewarding potential or sedative effects. []

Relevance: Although ARN19702 and the target compound, 4-(4-Methylpiperazin-1-yl)butan-2-amine, both contain a piperazine ring, ARN19702 utilizes a 2-methylpiperazine moiety within a larger scaffold. [] This difference, along with the presence of a benzothiazole group and an ethylsulfonylphenyl moiety in ARN19702, contributes to its distinct pharmacological profile as a selective NAAA inhibitor with potential therapeutic benefits in pain management.

(2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine (MK-0431)

Compound Description: MK-0431 is a potent, orally active dipeptidyl peptidase IV (DPP-IV) inhibitor. [] It displays excellent selectivity for DPP-IV over other proline-selective peptidases, favorable oral bioavailability, and in vivo efficacy in preclinical models, making it a potential therapeutic agent for type 2 diabetes. []

Overview

4-(4-Methylpiperazin-1-yl)butan-2-amine, also known as a derivative of butanamine, is a chemical compound that has garnered attention in various scientific fields due to its potential applications. This compound is classified as an amine, specifically a secondary amine, due to the presence of the piperazine moiety. It is primarily studied for its pharmacological properties and potential therapeutic uses.

Source

The compound can be synthesized in laboratory settings and is often referenced in chemical databases and research articles. Its structure and properties have been documented in sources such as the European Chemicals Agency, which provides detailed substance information and regulatory data .

Classification

4-(4-Methylpiperazin-1-yl)butan-2-amine is classified under several categories:

  • Chemical Class: Amine
  • Functional Group: Piperazine derivative
  • Toxicity: It is noted for being very toxic to aquatic life and may pose risks to fertility or fetal development .
Synthesis Analysis

Methods

The synthesis of 4-(4-Methylpiperazin-1-yl)butan-2-amine typically involves multi-step organic reactions. Common methods include:

  1. Alkylation of Piperazine: The reaction of piperazine with appropriate alkyl halides, followed by further reactions to introduce the butanamine side chain.
  2. Reductive Amination: Utilizing aldehydes or ketones with piperazine in the presence of reducing agents to form the desired amine.

Technical Details

The synthesis may require specific conditions such as controlled temperatures, inert atmospheres, and purification steps including recrystallization or chromatography to isolate the final product. The use of solvents like ethanol or dichloromethane is common in these reactions.

Molecular Structure Analysis

Data

Key molecular data include:

  • Molecular Formula: C_{10}H_{20}N_{2}
  • Molecular Weight: Approximately 172.28 g/mol
  • Melting Point: Data on melting point may vary; experimental determination is often necessary.
Chemical Reactions Analysis

Reactions

4-(4-Methylpiperazin-1-yl)butan-2-amine can participate in various chemical reactions typical for amines, such as:

  1. Acid-base Reactions: Reacting with acids to form salts.
  2. Nucleophilic Substitution: Engaging in nucleophilic substitution reactions due to the presence of nitrogen atoms.

Technical Details

The reactivity of this compound can be influenced by factors such as pH, temperature, and the presence of catalysts. For example, it may be protonated under acidic conditions, enhancing its solubility and reactivity.

Mechanism of Action

Data

Research into related compounds suggests that modifications on the piperazine ring can significantly alter binding affinities and biological activities.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically a colorless to pale yellow liquid or solid.
  • Solubility: Soluble in water and organic solvents like ethanol.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts readily with electrophiles due to the nucleophilic nature of the amine group.

Relevant analyses often involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for characterization.

Applications

Scientific Uses

4-(4-Methylpiperazin-1-yl)butan-2-amine has potential applications in several scientific domains:

  1. Pharmaceutical Research: Investigated for its potential role as a therapeutic agent targeting neurological disorders.
  2. Chemical Synthesis: Used as a building block in organic synthesis for developing more complex molecules.
  3. Biochemical Studies: Employed in studies examining receptor interactions and enzyme inhibition.
Synthetic Methodologies and Optimization

Alkylation Strategies for Piperazine Side-Chain Introduction

Alkylation of N-methylpiperazine with suitable electrophiles bearing the butan-2-amine backbone represents the most direct and industrially viable route to 4-(4-methylpiperazin-1-yl)butan-2-amine. This approach leverages the inherent nucleophilicity of the piperazine nitrogen, typically the less sterically hindered N⁴ position in 1-methylpiperazine. The electrophile of choice dictates the reaction efficiency and purity profile.

  • 1,4-Dibromobutane as Electrophile: Reaction with 1,4-dibromobutane requires careful control of stoichiometry and reaction conditions to favor monoalkylation at the terminal bromide, forming the 4-(4-bromobutyl)-1-methylpiperazine intermediate. Subsequent amination, often using ammonia or protected ammonia equivalents (e.g., phthalimide via Gabriel synthesis followed by hydrazinolysis), introduces the primary amine functionality. While straightforward, this route risks dialkylation (forming bis-piperazine derivatives) and polymerization if stoichiometry or addition rates are poorly controlled [5] [8].
  • 4-Chloro-2-butanone as Electrophile: Alkylation of N-methylpiperazine with 4-chloro-2-butanone yields 4-(4-methylpiperazin-1-yl)butan-2-one. This ketone intermediate serves as a crucial pivot point. Reduction of the carbonyl group, typically employing reductive amination conditions (e.g., sodium triacetoxyborohydride, NaBH₄ with Ti(iOPr)₄, or catalytic hydrogenation) in the presence of ammonia or ammonium salts, directly furnishes the target amine. Alternatively, the ketone can be converted to an oxime followed by reduction, or subjected to Leuckart-Wallach reaction. This route benefits from the commercial availability of 4-chloro-2-butanone and the synthetic flexibility offered by the ketone intermediate [7].
  • Epoxide Ring-Opening: Reaction of N-methylpiperazine with 1,2-epoxy-3-butene (vinyl glycidol) can yield 4-(1-methylpiperazin-2-yl)-3-buten-2-ol. While offering potential for further functionalization via the vinyl group, this route is less commonly employed for direct access to the saturated butan-2-amine target and often requires additional steps like hydroamination or reduction [8].

Table 1: Comparison of Alkylation Electrophiles for Piperazine Introduction

ElectrophileKey IntermediateAdvantagesChallengesPrimary Downstream Step
1,4-Dibromobutane4-(4-Bromobutyl)-1-methylpiperazineCommercially available, direct C-N bond formationDialkylation/polymerization risk, stoichiometric control criticalNucleophilic substitution (NH₃ source)
4-Chloro-2-butanone4-(4-Methylpiperazin-1-yl)butan-2-oneFlexible ketone intermediate, commercially availableRequires carbonyl reduction stepReductive amination / Carbonyl reduction
Glycidyl DerivativeUnsaturated amino alcoholPotential for stereoselective synthesisRequires additional steps to saturate/reduce to target amine, less directHydroamination / Reduction

Multistep Convergent Synthesis Involving Boc/Cbz Protection-Deprotection Cycles

Convergent synthesis employing orthogonal protecting group strategies is essential for constructing complex molecules containing the 4-(4-methylpiperazin-1-yl)butan-2-amine moiety, especially when the amine group needs differentiation or when incorporated late in a multi-functional target molecule. This approach minimizes side reactions involving the sensitive primary amine during earlier synthetic steps.

  • Protection of the Primary Amine: The primary amine of a suitably protected or pre-formed butane-1,4-diamine derivative is typically protected first. tert-Butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are the preferred groups due to their orthogonality and well-established cleavage conditions. For example, 4-aminobutan-2-ol can be protected as its Boc derivative (Boc-NH-CH(CH₃)CH₂CH₂OH). Alternatively, a precursor like ethyl 4-aminobutyrate can be protected and then reduced to the alcohol [4].
  • Functionalization and Piperazine Coupling: The hydroxyl group of the protected amino alcohol (e.g., Boc-NH-CH(CH₃)CH₂CH₂OH) is activated for nucleophilic displacement. Common activation methods include conversion to mesylate (methanesulfonate) or tosylate (p-toluenesulfonate) using methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) respectively, in the presence of a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The activated intermediate (e.g., Boc-NH-CH(CH₃)CH₂CH₂OMs) is then reacted with N-methylpiperazine. This nucleophilic substitution (SN₂) typically proceeds efficiently in polar aprotic solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dichloromethane (DCM), often at elevated temperatures (50-80°C) to ensure complete conversion [4].
  • Global Deprotection: The final step involves removal of the protecting group to liberate the primary amine. For Boc groups, this is cleanly achieved under acidic conditions, commonly using trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane/water. Cbz groups are removed via catalytic hydrogenation (e.g., H₂, Pd/C catalyst). This deprotection step directly yields the target compound 4-(4-methylpiperazin-1-yl)butan-2-amine, usually as a salt (e.g., hydrochloride, trifluoroacetate) which can be converted to the free base if needed [4].

This strategy is highly versatile and crucial for synthesizing targets like kinase inhibitors where 4-(4-methylpiperazin-1-yl)butan-2-amine is linked to complex heterocyclic cores susceptible to nucleophilic attack or under the acidic/basic conditions often required for direct alkylation.

Nucleophilic Substitution with N-Methylpiperazine: Solvent and Catalytic System Optimization

The nucleophilic substitution step, whether introducing the piperazine onto a pre-formed electrophilic butane chain (Section 1.2) or forming the initial C-N bond (Section 1.1), is critical for yield and purity. Extensive optimization studies have focused on solvent effects and catalyst systems:

  • Solvent Effects: The choice of solvent significantly impacts the reaction rate and outcome. Polar aprotic solvents are generally preferred as they solvate cations effectively, enhancing nucleophilicity without participating in substitution.
  • Dimethylformamide (DMF)/Dimethylacetamide (DMA): High boiling points (~150-165°C) allow reactions at elevated temperatures (80-120°C), driving reactions to completion. They offer good solubility for both organic electrophiles and N-methylpiperazine. However, potential decomposition at high temperatures and challenges in removal are drawbacks.
  • Acetonitrile (MeCN): A popular choice with a moderate boiling point (~82°C). It provides a good compromise between reaction rate, ease of workup (easier removal than DMF/DMA), and solvent purity. Reactions often proceed well at reflux.
  • Dichloromethane (DCM): Useful for milder reactions or with highly reactive electrophiles (e.g., mesylates, tosylates). Its low boiling point (~40°C) limits reaction temperatures unless pressurized. Solubility of inorganic bases can be problematic.
  • Tetrahydrofuran (THF)/2-Methyltetrahydrofuran (2-MeTHF): Offer good solvating power. THF boils at ~66°C, often requiring reflux; 2-MeTHF (BP ~80°C) is a greener alternative with better water separation profiles. Compatibility with organometallic catalysts is a plus.
  • Water: While N-methylpiperazine is soluble, most organic electrophiles are not. Phase-transfer catalysis (PTC) can be employed, but this route is less common for this specific transformation due to competing hydrolysis risks with halides [5] [8].
  • Base and Catalytic Systems: The role of base is to scavenge the acid (HX) generated during the substitution reaction, preventing protonation of the piperazine nucleophile and thus maintaining its reactivity. Catalysts, particularly for less reactive electrophiles like aryl/heteroaryl chlorides sometimes used in precursors, are crucial.
  • Inorganic Bases: Potassium carbonate (K₂CO₃) is widely used due to its mild basicity, low cost, and ease of handling. It works well in polar aprotic solvents (DMF, MeCN) for alkyl halides, mesylates, and tosylates. Sodium carbonate (Na₂CO₃), sodium bicarbonate (NaHCO₃), and potassium phosphate (K₃PO₄) are alternatives. Stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) risk base-catalyzed side reactions (e.g., dehydrohalogenation of alkyl halides to alkenes).
  • Organic Bases: Triethylamine (TEA), diisopropylethylamine (DIPEA), or N-methylmorpholine (NMM) are used, especially in DCM or THF. They are soluble but more expensive than inorganic bases.
  • Phase-Transfer Catalysts (PTC): For reactions involving aqueous conditions or to enhance reactivity between organic nucleophiles and inorganic bases, catalysts like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (BTEAC) can be employed.
  • Metal Catalysis: While primarily crucial for aryl/heteroaryl halide amination, copper catalysts (e.g., CuI, often with ligands like 1,10-phenanthroline, or N,N'-dimethylethylenediamine DMEDA) or palladium catalysts (e.g., Pd₂(dba)₃/P(tBu)₃, Pd(OAc)₂/XPhos) are vital when the electrophile is part of an aryl/heteroaryl chloride precursor to the alkylating agent. These enable Ullmann-Goldberg or Buchwald-Hartwig type couplings under milder conditions than classical SNAr [3] [5] [8].

Table 2: Optimization Parameters for Nucleophilic Substitution with N-Methylpiperazine

ParameterOptionsOptimal Conditions/CommentsImpact on Reaction
SolventDMF, DMA, MeCN, DCM, THF, 2-MeTHF, H₂OMeCN or DMF @ 80-100°C (balance rate, workup, temp)Polar aprotic solvents maximize nucleophilicity; higher temp accelerates reaction.
BaseK₂CO₃, Na₂CO₃, NaHCO₃, K₃PO₄, TEA, DIPEAK₂CO₃ (alkyl halides/mesylates); TEA/DIPEA (sensitive substrates)Scavenges HX; mild bases minimize elimination. Organic bases for homogeneous systems.
Catalyst (Aryl Cl)CuI/ligand, Pd(PPh₃)₄, Pd₂(dba)₃/XPhosCuI/DMEDA or Pd/XPhos w/ K₃PO₄/K₂CO₃Essential for activating unreactive aryl chlorides; ligand choice critical for yield.
TemperatureRT - 120°C80-100°C (alkyl); 100-120°C (aryl Cl w/o strong catalyst)Higher temp needed for less reactive electrophiles or uncatalyzed aryl amination.
StoichiometryN-MP = 1.1 - 2.0 eq1.2 - 1.5 eq (to minimize dialkylation, aid workup)Excess drives reaction but increases cost/purification burden; too little gives low yield.

Homologation Approaches via Arndt-Eistert Reaction for Chain Extension

The Arndt-Eistert homologation provides a powerful method to extend a carbon chain by one methylene unit while converting a carboxylic acid to a primary amine. This strategy can be adapted to synthesize the 4-(4-methylpiperazin-1-yl)butan-2-amine skeleton from a shorter chain precursor containing the piperazine moiety.

  • Synthesis of the Starting Acid: The carboxylic acid precursor needs to contain the N-methylpiperazine group. A common route involves alkylation of N-methylpiperazine with ethyl 4-bromobutyrate or ethyl 4-chlorobutyrate, yielding ethyl 4-(4-methylpiperazin-1-yl)butanoate. Hydrolysis of the ester (using NaOH, LiOH, or KOH in aqueous ethanol or THF) provides 4-(4-methylpiperazin-1-yl)butanoic acid [4].
  • Arndt-Eistert Reaction Sequence:
  • Acid Chloride Formation: The carboxylic acid (e.g., 4-(4-methylpiperazin-1-yl)butanoic acid) is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in an inert solvent like DCM or toluene, often with a catalytic amount of DMF, to form the corresponding acid chloride.
  • Diazo Ketone Formation: The acid chloride is reacted with an excess of diazomethane (CH₂N₂), typically generated in situ from precursors like Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide) or MNNG (N-methyl-N'-nitro-N-nitrosoguanidine) under strict safety protocols. This yields the α-diazomethyl ketone (e.g., CH₂N₂-CO-CH₂CH₂CH₂N(CH₃)piperazine).
  • Wolff Rearrangement and Hydrolysis: The key homologation step involves the Wolff rearrangement of the diazo ketone. This is typically catalyzed by silver ions (e.g., Ag₂O, AgNO₃) in the presence of water or an alcohol, or photochemically. The rearrangement generates a ketene intermediate which is trapped by the nucleophile. Trapping with water yields the homologous carboxylic acid (e.g., H₂N-CH₂-CO-CH₂CH₂CH₂N(CH₃)piperazine? - Note: See next point). Trapping with ammonia or amines would yield amides.
  • Critical Adjustment for Amine Synthesis: The standard Arndt-Eistert reaction with water trapping yields the homologated carboxylic acid (5-(4-methylpiperazin-1-yl)pentanoic acid in this case), not the amine. To obtain the primary amine 4-(4-methylpiperazin-1-yl)butan-2-amine, the sequence requires modification:
  • Curtius Rearrangement Alternative: The homologated acid can be converted to the amine via Curtius rearrangement. The acid is first converted to an acyl azide (e.g., via mixed anhydride with ethyl chloroformate followed by NaN₃, or directly with diphenylphosphoryl azide DPPA). Thermal decomposition of the acyl azide generates an isocyanate, which upon hydrolysis yields the homologous primary amine (e.g., H₂N-CH₂-CH₂-CH₂CH₂CH₂N(CH₃)piperazine? - Note: See next point).
  • Chain Length Discrepancy: Careful consideration of the starting acid chain length is crucial. Starting from 3-(4-methylpiperazin-1-yl)propanoic acid, the standard Arndt-Eistert (water trap) yields 4-(4-methylpiperazin-1-yl)butanoic acid. Subjecting this acid to Curtius rearrangement would yield 4-(4-methylpiperazin-1-yl)butan-1-amine (H₂N-CH₂-CH₂-CH₂-CH₂-N-MP), not the target butan-2-amine. To obtain 4-(4-methylpiperazin-1-yl)butan-2-amine (H₂N-CH(CH₃)-CH₂-CH₂-N-MP), the homologation must start from a shorter chain acid where the carboxylic acid is attached to what will become the methyl-bearing carbon. For example, alkylation of N-methylpiperazine with ethyl 3-bromopropionate, followed by hydrolysis, gives 3-(4-methylpiperazin-1-yl)propanoic acid. Arndt-Eistert homologation (water trap) yields 4-(4-methylpiperazin-1-yl)butanoic acid (HOOC-CH₂-CH₂-CH₂-N-MP). Curtius rearrangement of this acid gives the undesired 4-(4-methylpiperazin-1-yl)butan-1-amine (H₂N-CH₂-CH₂-CH₂-CH₂-N-MP). Therefore, the classical Arndt-Eistert/Curtius route is not ideally suited for directly synthesizing the branched chain target 4-(4-methylpiperazin-1-yl)butan-2-amine. It is more applicable for synthesizing linear aminoalkylpiperazines like 4-(4-methylpiperazin-1-yl)butan-1-amine or longer chains. Accessing the branched target via homologation would likely require starting from a 2-substituted acetic acid derivative (e.g., (Boc-NH-CH(CH₃)-CH₂-COOH), but introducing the piperazine moiety onto the branched chain after homologation presents its own challenges [4].

Despite the chain length/branching challenge for the specific target, the Arndt-Eistert sequence remains a valuable tool in the synthetic chemist's repertoire for homologating piperazine-containing carboxylic acids, often employed in the synthesis of longer chain analogues or precursors where the amine functionality is generated after chain extension via methods like the Curtius rearrangement on the homologated acid.

Properties

CAS Number

933735-94-5

Product Name

4-(4-Methylpiperazin-1-yl)butan-2-amine

IUPAC Name

4-(4-methylpiperazin-1-yl)butan-2-amine

Molecular Formula

C9H21N3

Molecular Weight

171.288

InChI

InChI=1S/C9H21N3/c1-9(10)3-4-12-7-5-11(2)6-8-12/h9H,3-8,10H2,1-2H3

InChI Key

VOOWJBMUJNNMMV-UHFFFAOYSA-N

SMILES

CC(CCN1CCN(CC1)C)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.